

CAY10602: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CAY10602	
Cat. No.:	B1668654	Get Quote

CAY10602 is a potent, cell-permeable small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging. This technical guide provides an in-depth overview of **CAY10602**, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research.

Chemical and Physical Properties

Property	- Value	
CAS Number	374922-43-7	
Molecular Formula	C22H15FN4O2S	
Molecular Weight	418.4 g/mol	
Appearance	Crystalline solid	
Purity	≥95%	
Solubility	DMF: 20 mg/mL; DMSO: 20 mg/mL	

Mechanism of Action and Signaling Pathways

CAY10602 functions as a direct activator of SIRT1, an NAD+-dependent deacetylase. SIRT1 exerts its biological effects by deacetylating a wide range of protein substrates, including histones and various transcription factors. The activation of SIRT1 by **CAY10602** leads to the

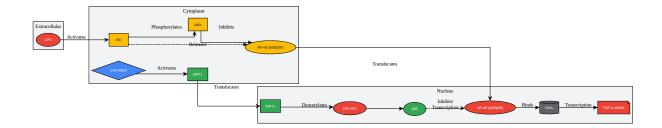


modulation of several key signaling pathways, most notably the inhibition of the proinflammatory NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

SIRT1 and NF-kB Signaling

The NF- κ B signaling pathway is a central regulator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IKK complex phosphorylates $I\kappa$ B α , leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF- κ B dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF- α).

SIRT1 activation by **CAY10602** interferes with this cascade by directly deacetylating the p65 subunit of NF-κB at lysine 310. This deacetylation event inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of its target genes and reducing the inflammatory response.



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Fig 1. CAY10602 activates SIRT1, leading to the deacetylation and inhibition of NF-кВ p65.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **CAY10602**.

Inhibition of TNF- α Release in LPS-Stimulated THP-1 Cells

This protocol describes how to assess the anti-inflammatory effect of **CAY10602** by measuring the inhibition of TNF- α secretion from human monocytic THP-1 cells stimulated with LPS.

Materials:

- THP-1 cells (ATCC® TIB-202™)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- CAY10602 (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Human TNF-α ELISA kit
- 24-well cell culture plates

Procedure:

- Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Plating: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate.
- Compound Treatment: Pre-incubate the cells with various concentrations of CAY10602 (e.g., 1, 10, 20, 60 μM) or vehicle (DMSO) for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (1 μg/mL final concentration) for 4-6 hours.

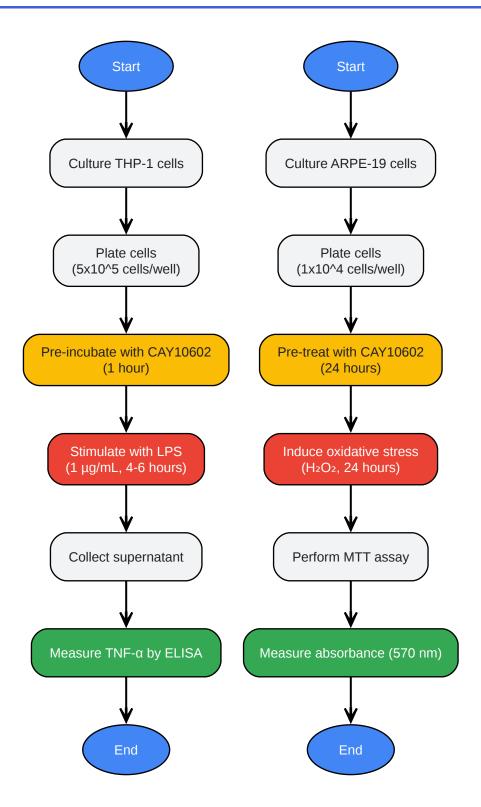




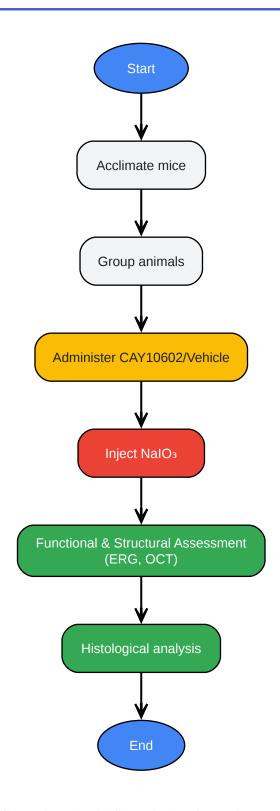


- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.
- TNF- α Quantification: Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.









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